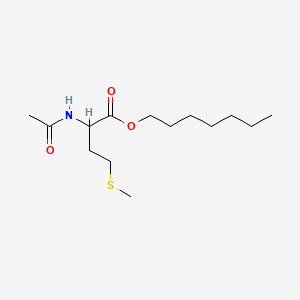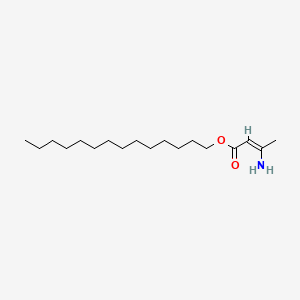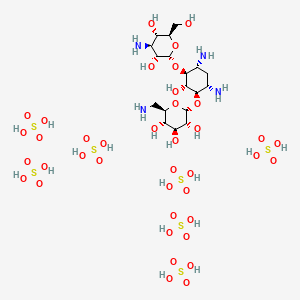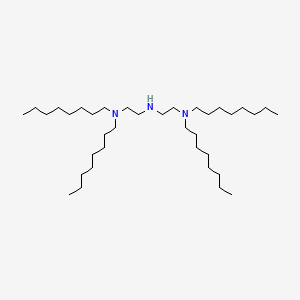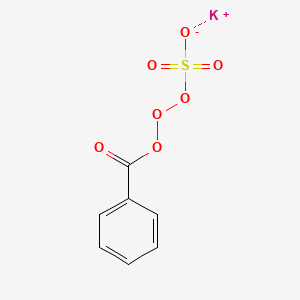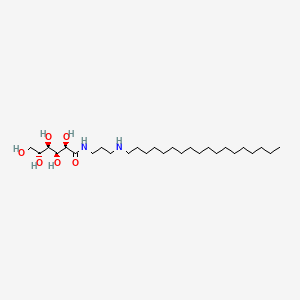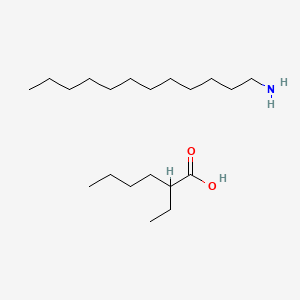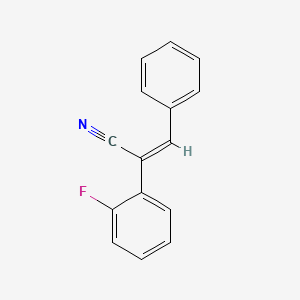
2-(2-Fluorophenyl)-3-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-3-phenylacrylonitrile is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-phenylacrylonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
For industrial production, the process often starts with readily available and inexpensive starting materials such as o-fluoro acetophenone. The brominated product from this starting material can be directly used in the next condensation reaction without the need for separation, simplifying the process and reducing costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-3-phenylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the Suzuki–Miyaura coupling reaction employs boron reagents and palladium catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-3-phenylacrylonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(2-Fluorophenyl)-3-phenylacrylonitrile include:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
2-Fluorophenylpyrrolidine: An important intermediate used in organic synthesis.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a fluorophenyl group and an acrylonitrile moiety
Propiedades
Número CAS |
7497-36-1 |
|---|---|
Fórmula molecular |
C15H10FN |
Peso molecular |
223.24 g/mol |
Nombre IUPAC |
(Z)-2-(2-fluorophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10FN/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-10H/b13-10+ |
Clave InChI |
ANBDHGGYZFCPBU-JLHYYAGUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2F |
SMILES canónico |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



